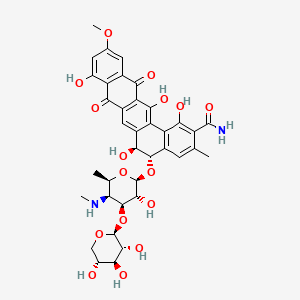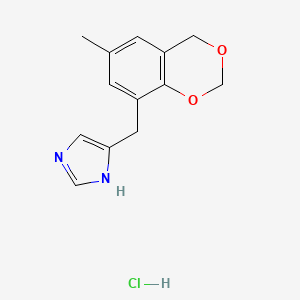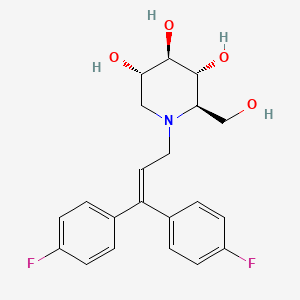
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide is a synthetic compound that belongs to the class of triazino isoquinolinium derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group and a triazino isoquinolinium core
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide typically involves multiple steps, starting with the preparation of the triazino isoquinolinium core. The synthetic route may include the following steps:
Formation of the Triazino Isoquinolinium Core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and suitable solvents.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the triazino isoquinolinium core.
Bromination: The final step involves the addition of a bromide ion to form the bromide salt of the compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Addition: The compound can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium chloride: This compound differs by the presence of a chloride ion instead of a bromide ion.
1-(4-Methylphenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
1-(4-Fluorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific structure and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
82319-85-5 |
|---|---|
Formule moléculaire |
C17H11BrClN3 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-[1,2,4]triazino[6,1-a]isoquinolin-5-ium;bromide |
InChI |
InChI=1S/C17H11ClN3.BrH/c18-14-7-5-13(6-8-14)16-17-15-4-2-1-3-12(15)9-10-21(17)20-11-19-16;/h1-11H;1H/q+1;/p-1 |
Clé InChI |
UMMYEOXCIMOEHH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=C[N+]3=NC=NC(=C23)C4=CC=C(C=C4)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


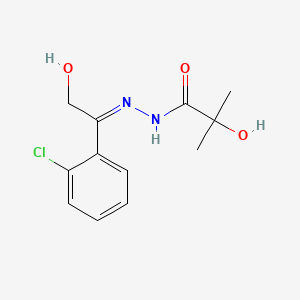
![3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride](/img/structure/B12765374.png)


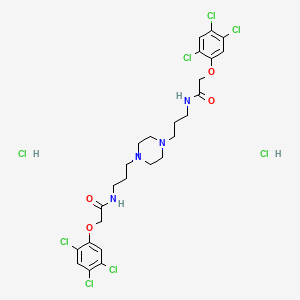

![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)
